Ethyl (2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
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Overview
Description
ETHYL 2-{2,5,7-TRIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2,5,7-TRIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. The process may also involve heating under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2,5,7-TRIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
ETHYL 2-{2,5,7-TRIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-{2,5,7-TRIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazolo-pyrimidine core, known for its biological activities.
Uniqueness
ETHYL 2-{2,5,7-TRIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE is unique due to its specific ethyl acetate functional group, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C19H21N3O2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 2-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C19H21N3O2/c1-5-24-17(23)11-16-12(2)20-19-18(15-9-7-6-8-10-15)13(3)21-22(19)14(16)4/h6-10H,5,11H2,1-4H3 |
InChI Key |
UZVXLARVEUPDER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)C |
Origin of Product |
United States |
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